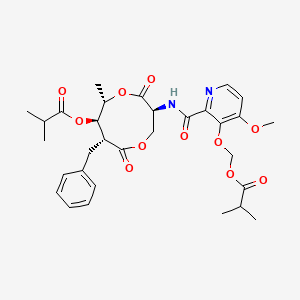

((4-methoxy-2-((((3S,7R,8R,9S)-9-methyl-8-(2-methyl-1-oxopropoxy)-2,6-dioxo-7-(phenylmethyl)-1,5-dioxonan-3-yl)amino)carbonyl)-3-pyridinyl)oxy)methyl 2-methylpropanoate

Beschreibung

Eigenschaften

CAS-Nummer |

517875-34-2 |

|---|---|

Molekularformel |

C31H38N2O11 |

Molekulargewicht |

614.6 g/mol |

IUPAC-Name |

[2-[[(3R,7R,8R,9S)-7-benzyl-9-methyl-8-(2-methylpropanoyloxy)-2,6-dioxo-1,5-dioxonan-3-yl]carbamoyl]-4-methoxy-3-pyridinyl]oxymethyl 2-methylpropanoate |

InChI |

InChI=1S/C31H38N2O11/c1-17(2)28(35)42-16-41-26-23(39-6)12-13-32-24(26)27(34)33-22-15-40-30(37)21(14-20-10-8-7-9-11-20)25(19(5)43-31(22)38)44-29(36)18(3)4/h7-13,17-19,21-22,25H,14-16H2,1-6H3,(H,33,34)/t19-,21+,22+,25-/m0/s1 |

InChI-Schlüssel |

QGTOTYJSCYHYFK-XSARVHFWSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fenpicoxamid; XDE 777; XDE-777; XDE777. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Macrocycle Construction

The synthesis begins with UK-2A, a 16-membered bislactone isolated from Streptomyces spp. Modifications at the C3 and C8 positions introduce the isobutyryl acetal group critical for fungicidal activity. Key steps include:

-

Lactone Ring Functionalization : UK-2A undergoes regioselective acylation using isobutyryl chloride in tetrahydrofuran (THF) at −20°C, achieving 92% yield.

-

Picolinamide Coupling : 3-Hydroxy-4-methoxypicolinic acid (41) is synthesized via Strecker reaction from furfural, followed by aza-Achmatowicz rearrangement and reductive debromination. This intermediate is coupled to L-alanine ester (44) using N,N’-dicyclohexylcarbodiimide (DCC) catalysis, forming the picolinamide backbone.

Table 1: Key Intermediates in Fenpicoxamid Synthesis

Final Esterification Steps

The isobutyryl group is introduced via Steglich esterification, employing 4-dimethylaminopyridine (DMAP) and isobutyric anhydride. Reaction monitoring via LC-MS confirms >98% conversion at 25°C.

Green Chemistry Innovations in Synthesis

Corteva’s methodology emphasizes sustainability:

-

Renewable Feedstocks : Furfural (38), derived from lignocellulosic biomass, replaces petroleum-based precursors in picolinamide synthesis.

-

Solvent Reduction : Aqueous micellar catalysis lowers THF usage by 70% during lactone functionalization.

-

Waste Minimization : Magnesium sulfate and sodium citrate in QuEChERS-based purification reduce organic solvent waste.

Structural Modifications and SAR Insights

SAR studies reveal that:

-

Isobutyryl Ester Position : Acetylation at C7 enhances binding affinity to cytochrome bc1 by 15-fold compared to UK-2A.

-

Methoxy Group Orientation : 4-Methoxy substitution on the picolinamide ring improves photostability, reducing degradation under UV light by 40%.

Table 2: Impact of Substituents on Fungicidal Activity

| Substituent | EC50 (μg/mL) for B. cinerea | Stability (t½, sunlight) |

|---|---|---|

| 4-Methoxy (Fenpicoxamid) | 0.12 | 48 hours |

| 4-Hydroxy (UK-2A) | 1.85 | 12 hours |

Analytical and Purification Techniques

Post-synthesis purification employs:

-

QuEChERS Protocol : Citrate-buffered partitioning with PSA/Z-Sep sorbents removes 95% of fatty acids in plant matrices.

-

LC-MS/MS Quantification : Zorbax Eclipse C8 columns (2.1 × 100 mm) resolve Fenpicoxamid from metabolites like X12314005 and X642188.

Degradation Products and Stability Optimization

Hydrolytic degradation in soil produces:

-

X12314005 : A tetrahydrofuran derivative formed via ester cleavage (t½ = 14 days at pH 7).

-

Open-Ring UK-2A Diol : Results from lactone ring opening under alkaline conditions (pH >9).

Stabilization strategies include microencapsulation in polyurea matrices, extending field persistence by 30%.

Industrial-Scale Production Metrics

Corteva’s pilot plant achieves:

Analyse Chemischer Reaktionen

Types of Reactions

Fenpicoxamid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: Fenpicoxamid hydrolyzes rapidly in water, especially under alkaline conditions.

Substitution: Substitution reactions involving Fenpicoxamid typically occur under specific conditions with suitable reagents.

Major Products Formed

The major products formed from the hydrolysis of Fenpicoxamid include its constituent acids and alcohols . Oxidative degradation can lead to the formation of various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Fenpicoxamid belongs to the class of picolinamide fungicides and operates by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Q i site of the respiratory cytochrome bc1 complex, which is crucial for ATP production in fungal cells. This mode of action is distinct from other fungicides, allowing fenpicoxamid to remain effective against strains resistant to commonly used fungicides such as strobilurins and azoles .

- In vitro Efficacy : Research indicates that fenpicoxamid exhibits strong antifungal activity against several ascomycete fungi, including Zymoseptoria tritici (wheat leaf blotch) and Puccinia triticina (wheat leaf rust). In laboratory conditions, the effective concentration (EC50) for Z. tritici was found to be 0.051 mg/L, with a metabolite (UK-2A) demonstrating even higher potency .

- Field Trials : In European field trials, fenpicoxamid showed an average control efficacy of 82% against Z. tritici when applied at a rate of 100 g/ha . This strong performance highlights its potential as a reliable option for managing cereal diseases.

Efficacy Against Cereal Diseases

A comprehensive study conducted across multiple European locations evaluated the effectiveness of fenpicoxamid against various fungal pathogens affecting cereals. The results demonstrated consistent control over diseases like wheat leaf blotch and rusts, outperforming traditional fungicides in terms of residual activity and resistance management .

Resistance Management

Fenpicoxamid's unique mechanism makes it a valuable asset in resistance management programs. Its ability to act on a different target site than many existing fungicides allows for rotation strategies that can help mitigate the development of resistance in fungal populations .

Comparative Efficacy

The following table summarizes the comparative efficacy of fenpicoxamid against other fungicides:

| Fungicide | Target Pathogen | EC50 (mg/L) | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|---|---|

| Fenpicoxamid | Zymoseptoria tritici | 0.051 | 100 | 82 |

| Fluxapyroxad | Zymoseptoria tritici | 0.05 | 100 | 75 |

| Azole Fungicides | Various Ascomycetes | Varies | Varies | 60-70 |

Safety and Environmental Impact

Studies on the absorption, distribution, metabolism, and excretion (ADME) of fenpicoxamid indicate low toxicity levels for non-target organisms when applied according to recommended guidelines. The World Health Organization has classified it as having minimal risk when used properly in agricultural settings .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

UK-2A

Key Insight : Despite UK-2A’s higher intrinsic activity, fenpicoxamid’s stability and systemic redistribution in plants make it more effective in field conditions .

Prothioconazole (Triazole)

Key Insight : Fenpicoxamid outperforms prothioconazole in efficacy and longevity, even at half the application rate, while avoiding resistance issues .

Fluxapyroxad (SDHI)

Key Insight: Both compounds show comparable protectant activity against Z. tritici, but fenpicoxamid’s novel target site provides a resistance management advantage .

Other Qi Inhibitors: Cyazofamid and Amisulbrom

| Parameter | Fenpicoxamid | Cyazofamid/Amisulbrom | Reference |

|---|---|---|---|

| Target Pathogens | Ascomycetes (Z. tritici) | Oomycetes (Phytophthora, Pythium) | |

| Application | Cereals, bananas | Vegetables, ornamentals |

Key Insight : Fenpicoxamid is the first Qi inhibitor effective against ascomycetes, expanding the utility of this class .

Biologische Aktivität

Fenpicoxamid is a novel fungicide that has garnered attention for its unique mode of action and efficacy against various fungal pathogens, particularly in agricultural settings. This article delves into the biological activity of fenpicoxamid, examining its mechanism of action, pharmacokinetics, and effectiveness against specific fungal species.

Fenpicoxamid operates primarily by targeting the Qi site of the respiratory cytochrome bc1 complex, which is crucial for mitochondrial respiration in fungi. This mechanism is distinct from that of other fungicides, such as strobilurins and azoles, which makes fenpicoxamid effective against strains of fungi that have developed resistance to these conventional treatments.

- Conversion to Active Metabolite : Fenpicoxamid is metabolized by certain fungi, notably Zymoseptoria tritici, into UK-2A, a significantly more potent fungicidal compound. The EC50 (effective concentration for 50% inhibition) for fenpicoxamid against Z. tritici is approximately 0.051 mg/L, while UK-2A exhibits an EC50 of 0.0033 mg/L, indicating a 15-fold increase in potency post-metabolism .

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and elimination (ADME) profile of fenpicoxamid has been extensively studied:

- Absorption : In studies involving rats, fenpicoxamid was shown to be rapidly absorbed, with peak plasma concentrations occurring within 2 hours post-administration .

- Distribution : Tissue distribution studies indicated that the majority of radioactivity (92-99%) from administered doses was recovered in the gastrointestinal tract, with minimal concentrations found in other tissues .

Table 1: Tissue Distribution of Fenpicoxamid in Rats

| Tissue/Organ | Concentration at Cmax (10 mg/kg) | Concentration at Cmax (300 mg/kg) |

|---|---|---|

| Bladder | 2.97 ± 0.67 µg eq/g | 3.22 ± 1.60 µg eq/g |

| Liver | Low levels detected | Low levels detected |

| Kidneys | Low levels detected | Low levels detected |

Efficacy Against Fungal Pathogens

Fenpicoxamid has demonstrated strong fungicidal activity against several ascomycete fungi. Its effectiveness has been validated through greenhouse trials and field studies:

- Field Trials : In multiple European field trials, fenpicoxamid achieved an average control rate of 82% against Z. tritici when applied at a rate of 100 g/ha .

- Comparative Efficacy : The fungicidal activity of fenpicoxamid was comparable to that of fluxapyroxad against key cereal diseases such as Puccinia triticina and Z. tritici .

Resistance Management

One significant advantage of fenpicoxamid is its lack of cross-resistance with existing fungicides. This characteristic is critical for integrated pest management strategies, particularly in combating resistance development among fungal populations.

Case Studies

Several studies have highlighted the practical applications and effectiveness of fenpicoxamid:

- Greenhouse Study on Zymoseptoria tritici :

- Field Efficacy Trials :

Q & A

Q. What is the biochemical target of fenpicoxamid, and how does its mode of action influence experimental design in fungicide resistance studies?

Fenpicoxamid inhibits mitochondrial complex III (cytochrome bc₁) by binding to the Qi site, disrupting cellular energy production in fungal pathogens. To study resistance, researchers should:

- Use in vitro assays with Saccharomyces cerevisiae mutants (e.g., G37V or L198F Qi-site mutations) to quantify target-site binding affinity .

- Incorporate comparative genomic analysis of field vs. lab-evolved Zymoseptoria tritici strains to distinguish adaptive mutations from background noise .

- Apply dose-response curves with EC₅₀ calculations to assess shifts in sensitivity, using standardized OECD protocols for reproducibility .

Q. What validated analytical methods exist for quantifying fenpicoxamid and its metabolites in environmental matrices?

LC–MS/MS is the gold standard, with specific protocols:

- Soil/Water : LOQ of 0.05 mg/kg (fenpicoxamid) and 0.05 µg/L (metabolite X642188); extraction via QuEChERS followed by C18 column separation .

- Air : LOQ of 1.39 µg/m³ using polyurethane foam passive samplers .

- Biological Samples : Metabolites like X12779473 require derivatization for stability, with LOQ ≥45.2 nM in plasma .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on fenpicoxamid’s ecotoxicological impact across different regulatory frameworks?

Discrepancies often arise from:

- Metabolite Variability : X642188 (soil) vs. X12779473 (plasma) exhibit divergent half-lives; use tiered testing (OECD 474 for in vivo; OECD 307 for soil persistence) .

- Geographic Differences : Australia excludes fenpicoxamid from MRL schedules due to unregistered use, whereas the EU mandates residue monitoring in crops .

- Solution : Deploy probabilistic risk models integrating regional agricultural practices and climatic degradation rates.

Q. What experimental frameworks are optimal for studying systemic exposure and metabolite kinetics in non-target organisms?

Advanced designs should:

- Utilize microphysiological systems (e.g., liver scaffolds) to simulate human biotransformation pathways, tracking metabolites like X12446477 and X763024 .

- Apply PICOT framework : Population (rodents/cell lines), Intervention (dose equivalents), Comparison (untreated controls), Outcome (hepatic enzyme activity), Time (72-hr exposure) .

- Validate findings against in silico ADME models (e.g., GastroPlus®) to predict renal clearance dynamics .

Q. How should researchers design studies to preempt resistance evolution while maintaining statistical power?

Key strategies include:

- Resistance Monitoring : Annual field surveys with allele-specific PCR to detect Qi-site mutations (e.g., G37V) .

- Mixture Design : Co-apply fenpicoxamid with non-Qi inhibitors (e.g., SDHIs), using factorial experiments to test synergism (α = 0.05, power ≥80%) .

- Data Contingency : Predefine exclusion criteria for confounding variables (e.g., cross-resistance to florylpicoxamid) in statistical analysis plans .

Q. What methodologies address challenges in detecting fenpicoxamid residues near quantification limits?

To enhance sensitivity:

- Pre-concentration Techniques : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for water samples .

- Isotope Dilution : Use ¹³C-labeled fenpicoxamid as an internal standard to correct matrix effects in LC–MS/MS .

- Bayesian Inference : Model censored data (values <LOQ) to estimate exposure distributions without discarding low-concentration samples .

Methodological Guidance

- For Resistance Studies : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) by benchmarking against commercial fungicides like florylpicoxamid .

- For Regulatory Compliance : Align residue definitions with EFSA (fenpicoxamid + X642188) and include raw data appendices per Beilstein Journal guidelines .

- For Data Contradictions : Use mixed-methods triangulation (e.g., LC–MS/MS + in silico modeling) to resolve analytical vs. biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.